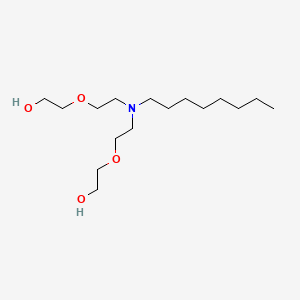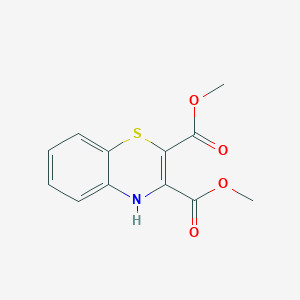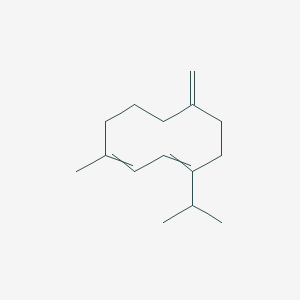![molecular formula C11H11NO2 B14457717 2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester CAS No. 70361-62-5](/img/structure/B14457717.png)
2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester is an organic compound with a complex structure that includes both an ester and an amine group. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in multiple scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester typically involves the reaction of 2-Propenoic acid with a phenylmethyleneamine derivative. The reaction is often carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Common industrial methods include the use of advanced reactors and separation techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester involves its interaction with specific molecular targets. The ester and amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, methyl ester: A simpler ester with similar reactivity but lacking the amine group.
2-Propenoic acid, 2-methyl-, methyl ester: Another ester with a different substitution pattern, affecting its reactivity and applications.
2-Propenoic acid, 2-(dimethylamino)ethyl ester: Contains a dimethylamino group, offering different chemical properties and uses.
Uniqueness
2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester is unique due to the presence of both an ester and an amine group, which allows it to participate in a wider range of chemical reactions compared to simpler esters. This dual functionality makes it particularly valuable in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
70361-62-5 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
methyl 2-(benzylideneamino)prop-2-enoate |
InChI |
InChI=1S/C11H11NO2/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10/h3-8H,1H2,2H3 |
InChI-Schlüssel |
KQKWDVBYASAZMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C)N=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


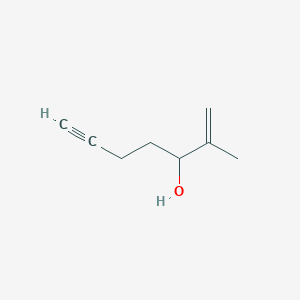
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)

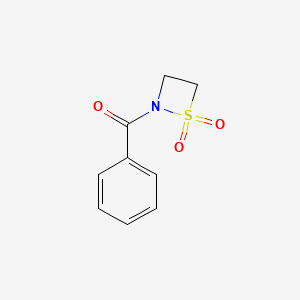

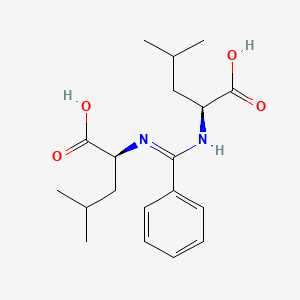

diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
